3,3'-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one)
Description
3,3’-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) is a complex organic compound that belongs to the class of biscoumarin derivatives This compound is characterized by the presence of a triazole ring and two hydroxychromenone moieties
Properties
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-[1-(4-methylphenyl)triazol-4-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6/c1-15-10-12-16(13-11-15)31-14-19(29-30-31)22(23-25(32)17-6-2-4-8-20(17)36-27(23)34)24-26(33)18-7-3-5-9-21(18)37-28(24)35/h2-14,22,32-33H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWAKLVXOQJUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) typically involves a multi-step process. One common method is the one-pot, three-component condensation reaction. This involves the reaction of aromatic aldehydes, amines, and 4-hydroxycoumarin under green chemistry conditions. The reaction is often carried out in water as a solvent with barium silicate nanoparticles as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalysts like barium silicate nanoparticles suggest that scalable production methods could be developed with further research.
Chemical Reactions Analysis
Types of Reactions
3,3’-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy groups or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted coumarins.
Scientific Research Applications
3,3’-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with enzymes and proteins make it a valuable tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 3,3’-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) involves its interaction with various molecular targets. The hydroxychromenone moieties can interact with enzymes and proteins, potentially inhibiting their activity. The triazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of biscoumarin derivatives, known for its anticoagulant properties.
Dicoumarol: Another biscoumarin derivative with anticoagulant activity.
α-Benzyl amino coumarins: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
3,3’-((1-(p-Tolyl)-1h-1,2,3-triazol-4-yl)methylene)bis(4-hydroxy-2h-chromen-2-one) is unique due to the presence of the triazole ring, which imparts additional biological activity and potential for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
